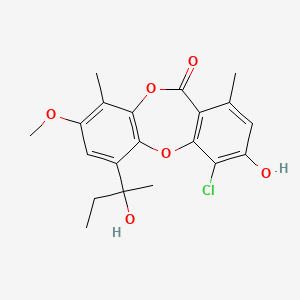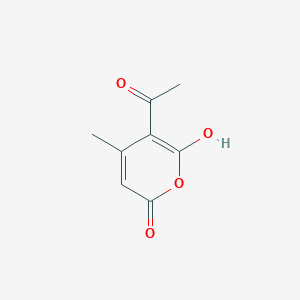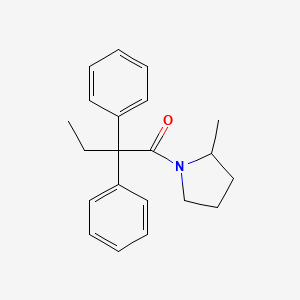![molecular formula C34H38N2O4 B13825194 3,3''-(((1R,2R)-Cyclohexane-1,2-diylbis(azanediyl))bis(methylene))bis(2'-methoxy-[1,1'-biphenyl]-2-ol)](/img/structure/B13825194.png)
3,3''-(((1R,2R)-Cyclohexane-1,2-diylbis(azanediyl))bis(methylene))bis(2'-methoxy-[1,1'-biphenyl]-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine is a complex organic compound with the molecular formula C34H38N2O4 and a molecular weight of 538.69 g/mol . This compound is characterized by its unique structure, which includes two methoxyphenyl and two hydroxybenzyl groups attached to a cyclohexanediamine core. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine typically involves the reaction of 2-methoxybenzaldehyde with (1R,2R)-1,2-cyclohexanediamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N,N’-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis3-(2-hydroxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine
- N,N’-Bis3-(2-methoxyphenyl)-2-methoxybenzyl-1,2-cyclohexanediamine
- N,N’-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine
Uniqueness
N,N’-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine is unique due to its specific stereochemistry and the presence of both methoxy and hydroxy groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C34H38N2O4 |
|---|---|
Molekulargewicht |
538.7 g/mol |
IUPAC-Name |
2-[[[2-[[2-hydroxy-3-(2-methoxyphenyl)phenyl]methylamino]cyclohexyl]amino]methyl]-6-(2-methoxyphenyl)phenol |
InChI |
InChI=1S/C34H38N2O4/c1-39-31-19-7-3-13-25(31)27-15-9-11-23(33(27)37)21-35-29-17-5-6-18-30(29)36-22-24-12-10-16-28(34(24)38)26-14-4-8-20-32(26)40-2/h3-4,7-16,19-20,29-30,35-38H,5-6,17-18,21-22H2,1-2H3 |
InChI-Schlüssel |
KLFGSBSWRBEISW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC=CC(=C2O)CNC3CCCCC3NCC4=C(C(=CC=C4)C5=CC=CC=C5OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)

![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)




![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)



![N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea](/img/structure/B13825179.png)
